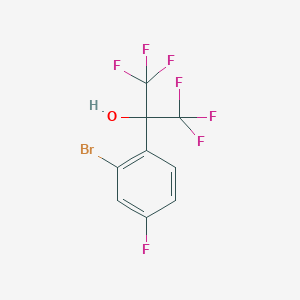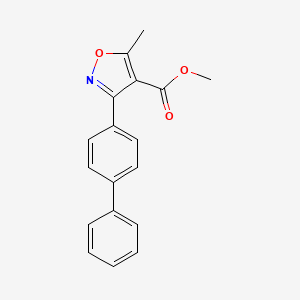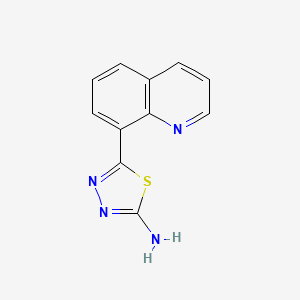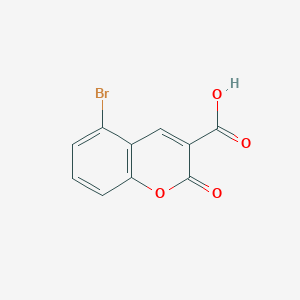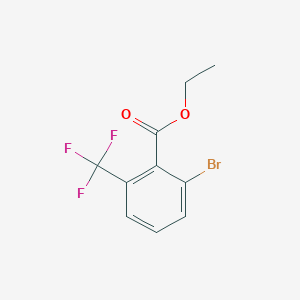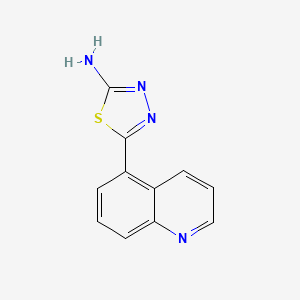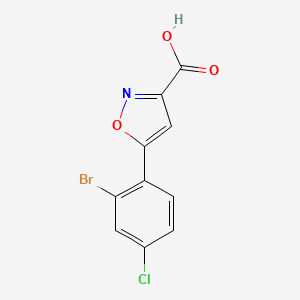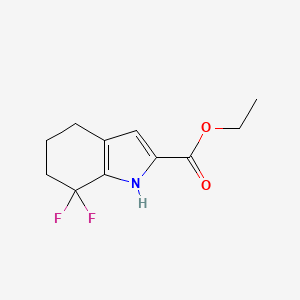![molecular formula C13H10O B13703806 1-Methylnaphtho[2,1-b]furan](/img/structure/B13703806.png)
1-Methylnaphtho[2,1-b]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylnaphtho[2,1-b]furan is a heterocyclic aromatic compound characterized by a fused ring system consisting of a naphthalene moiety and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylnaphtho[2,1-b]furan can be synthesized through several methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the direct synthesis from phenols and α-haloketones, promoted by titanium tetrachloride, which combines Friedel–Crafts-like alkylation and intramolecular cyclodehydration into one step .
Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical reactors to ensure efficient and consistent synthesis. The use of metal complex catalysis is also common in industrial settings to enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylnaphtho[2,1-b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the benzenoid ring, forming dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in ethanol is often used for reduction reactions.
Substitution: Friedel–Crafts alkylation and acylation reactions are facilitated by Lewis acids such as aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthofurans depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Methylnaphtho[2,1-b]furan has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives have shown potential as therapeutic agents due to their biological activities, including anticancer and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a bioactive agent.
Mecanismo De Acción
The mechanism of action of 1-Methylnaphtho[2,1-b]furan involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), suggesting potential therapeutic applications in diabetes treatment . The compound’s biological activity is often attributed to its ability to interact with cellular proteins and enzymes, modulating their function.
Comparación Con Compuestos Similares
Naphtho[1,2-b]furan: Another naphthofuran derivative with similar structural features but different biological activities.
Dibenzo[b,d]furan: A related compound with significant biological activities, including anticancer and antimicrobial properties.
Uniqueness: 1-Methylnaphtho[2,1-b]furan is unique due to its specific substitution pattern and the resulting electronic properties
Propiedades
Fórmula molecular |
C13H10O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1-methylbenzo[e][1]benzofuran |
InChI |
InChI=1S/C13H10O/c1-9-8-14-12-7-6-10-4-2-3-5-11(10)13(9)12/h2-8H,1H3 |
Clave InChI |
WCXIYSNGVSMUKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC2=C1C3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


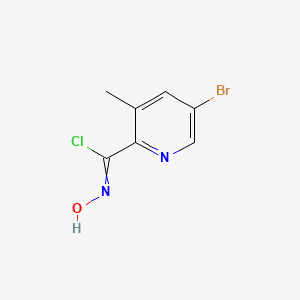
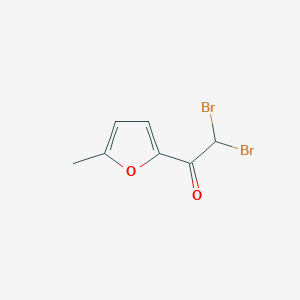
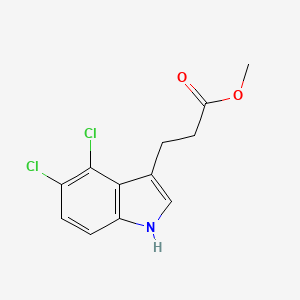
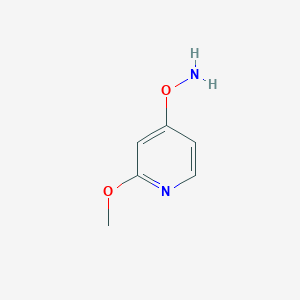
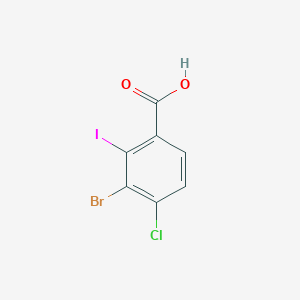
![Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B13703756.png)
